RUVBL1/2 ATPase-IN-1
Description
Significance of RUVBL1 and RUVBL2 as Fundamental Cellular Regulators
RUVBL1 (also known as Pontin or Tip49) and RUVBL2 (also known as Reptin or Tip48) are highly conserved proteins belonging to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily. researchgate.netnih.gov These proteins are essential for cell viability and play critical roles in a vast array of fundamental cellular processes. researchgate.net They rarely function alone, typically assembling into a hetero-hexameric or hetero-dodecameric complex that acts as a versatile scaffold for numerous larger macromolecular assemblies. bohrium.comwikipedia.orgnih.gov
The functions of the RUVBL1/2 complex are diverse and integral to cellular homeostasis, including:
Chromatin Remodeling and Transcriptional Regulation: RUVBL1/2 are core components of several major chromatin-remodeling complexes, such as INO80, SWR1/SRCAP, and TIP60. nih.govresearchgate.netresearchgate.net Through these complexes, they modulate chromatin structure, thereby influencing gene expression. They interact with key transcription factors like c-Myc and β-catenin, regulating their transcriptional activities. researchgate.netspandidos-publications.com RUVBL2, in particular, co-occupies gene promoters with RNA polymerase II (Pol II) and various transcription factors, playing a role in the formation of Pol II clusters and transcription initiation. researchgate.netnih.gov
DNA Damage Response and Repair: The RUVBL1/2 complex is involved in the cellular response to DNA damage and is crucial for DNA repair pathways. researchgate.netresearchgate.net For instance, the proteins are required for the stability of key DNA damage response proteins like ATM and DNA-PKcs. researchgate.net
Assembly of Macromolecular Complexes: RUVBL1 and RUVBL2 function as molecular chaperones, assisting in the assembly and maturation of large protein and ribonucleoprotein complexes. bohrium.comnih.govnanobiocancer.es This includes the assembly of telomerase, small nucleolar ribonucleoproteins (snoRNPs), and complexes involving phosphatidylinositol 3-kinase-related protein kinases (PIKKs). nih.govnih.gov
Cell Cycle and Proliferation: Given their involvement in transcription and DNA replication, RUVBL1/2 are essential for cell cycle progression. nih.govtdl.org Inhibition of their ATPase activity has been shown to cause delays in the S-phase of the cell cycle. tdl.orgnih.gov
Due to their critical roles in cell proliferation, DNA repair, and transcriptional regulation, RUVBL1 and RUVBL2 are frequently overexpressed in various human cancers, and their high expression levels often correlate with poor prognosis. medchemexpress.comacs.orgresearchgate.net This makes the RUVBL1/2 complex an attractive target for investigation in cancer biology.
Overview of RUVBL1/2 ATPase-IN-1 as a Chemical Probe in Research Contexts
This compound, also identified in scientific literature as Compound 18, is a potent and selective small-molecule inhibitor of the RUVBL1/2 complex's ATPase activity. nih.govmedchemexpress.comglpbio.com It belongs to the pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) class of compounds. nih.gov As a chemical probe, it provides researchers with a tool to acutely inhibit the function of RUVBL1/2, allowing for the dissection of their roles in various cellular pathways.
The primary mechanism of action for this compound is the direct inhibition of the ATP hydrolysis activity that is essential for the function of RUVBL1 and RUVBL2 in all their known cellular contexts. nih.govelifesciences.org By blocking this activity, the inhibitor can be used to study the downstream consequences on processes like chromatin remodeling, DNA replication, and the assembly of RUVBL1/2-dependent complexes like the PAQosome. nih.govelsevierpure.com
Research findings have demonstrated the specific inhibitory effects of this compound. In enzymatic assays, this compound shows potent inhibition against the RUVBL1/2 complex and RUVBL1 alone. nih.gov
| Target | IC₅₀ (μM) | Reference |
|---|---|---|
| RUVBL1/2 complex | 6.0 ± 0.6 | nih.gov |
| RUVBL1 | 7.7 ± 0.9 | nih.gov |
Furthermore, studies in cellular contexts have utilized this inhibitor to probe the reliance of cancer cells on RUVBL1/2 activity. This compound has been shown to inhibit the proliferation of various cancer cell lines. nih.gov This cellular activity highlights its utility in investigating the therapeutic potential of targeting RUVBL1/2 in oncology.
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| A549 | Lung Carcinoma | 15 ± 1.2 | nih.gov |
| H1795 | Lung Carcinoma | 15 ± 1.8 | nih.gov |
| HCT116 | Colorectal Carcinoma | 11 ± 1.0 | nih.gov |
| MDA-MB-231 | Breast Adenocarcinoma | 8.9 ± 0.9 | nih.gov |
By providing a means to rapidly and specifically disrupt RUVBL1/2 function, this compound and other similar inhibitors serve as invaluable tools for academic research. acs.orgelsevierpure.com They enable the exploration of the complex biology regulated by these essential ATPases and help validate the RUVBL1/2 complex as a potential target in disease contexts. nih.govmedchemexpress.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H28F3N5O |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
[5,7-dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C28H28F3N5O/c1-18-7-9-21(10-8-18)15-24-19(2)33-26-25(17-32-36(26)20(24)3)27(37)35-13-11-34(12-14-35)23-6-4-5-22(16-23)28(29,30)31/h4-10,16-17H,11-15H2,1-3H3 |
InChI Key |
DWMRUZCWNNNCJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)N=C2C)C |
Origin of Product |
United States |
Molecular and Structural Biology of Ruvbl1 and Ruvbl2 Atpases
Classification within the AAA+ ATPase Superfamily
RUVBL1 and RUVBL2 belong to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily, a large group of enzymes that utilize the energy from ATP hydrolysis to remodel the structure of macromolecules. nih.govunl.pt This superfamily is characterized by a conserved AAA+ domain that contains motifs for ATP binding and hydrolysis, such as the Walker A and Walker B motifs. unl.pt Members of the AAA+ family typically assemble into ring-shaped oligomers that perform a variety of cellular functions, acting as molecular chaperones, proteases, or DNA processing enzymes. unl.pt RUVBL1 and RUVBL2 are homologous to the prokaryotic RuvB, a DNA helicase involved in homologous recombination, but have evolved to participate in a much broader range of cellular activities within eukaryotes. nih.govunl.pt
Oligomeric States and Quaternary Architecture
A key feature of RUVBL1 and RUVBL2 is their ability to form complex, multi-subunit structures, which are fundamental to their function as scaffolds in larger protein assemblies. bohrium.comnih.gov
RUVBL1 and RUVBL2 co-assemble to form a stable hetero-hexameric ring. bohrium.comdomainex.co.uk This ring structure is composed of alternating RUVBL1 and RUVBL2 subunits, creating a six-membered oligomer with a central channel. researchgate.netnih.gov The formation of this hetero-oligomer is considered the most biologically relevant state in the cell. bohrium.com The ring has two distinct faces: the "ATPase-face," where the ATP-binding pockets are located, and the "DII-face," which is characterized by the protrusion of Domain II from each subunit. nih.gov This architectural arrangement is crucial for its function, with the DII-face often serving as a platform for interaction with other proteins. bohrium.comnih.gov
Beyond the single hexameric ring, RUVBL1/2 complexes can further assemble into a dodecameric state, which consists of two hetero-hexameric rings stacked back-to-back. nih.govnih.gov This double-ring structure has been observed in cryo-electron microscopy and crystal structures. nih.gov The interaction between the two hexameric rings is mediated in part by the Domain II (DII) regions of the proteins. nih.govnih.gov The dodecameric complex can exist in different conformations, such as "compact" and "stretched" states, which are driven by movements in the DII domains. nih.gov These conformational changes may play a role in regulating the complex's interaction with DNA and other binding partners. nih.gov
Domain Organization and Functional Motifs
The core of each RUVBL protein is the AAA+ engine, which is composed of Domain I (DI) and Domain III (DIII). nih.govresearchgate.net This core region contains the conserved ATPase machinery, including the Walker A and Walker B motifs, which are essential for binding and hydrolyzing ATP. nih.govunl.pt The nucleotide-binding pocket is located at the interface between domains I and III and also involves interactions with the adjacent subunit in the hexameric ring. unl.ptnih.gov Specifically, a conserved "arginine finger" motif from the neighboring subunit is required for efficient ATP hydrolysis. researchgate.netnih.gov While ATP binding and hydrolysis are critical for all known cellular functions of the RUVBL1/2 complex, the purified proteins exhibit relatively low ATPase activity in vitro, suggesting that their activity is tightly regulated within the cell, often stimulated by interacting partner proteins. researchgate.netnih.gov
A unique feature of RUVBL1 and RUVBL2 is the presence of Domain II (DII), a ~170 amino acid insertion located within the AAA+ core. nih.govunl.pt This domain protrudes from the hexameric ring and is connected to the core by a flexible linker. nih.govresearchgate.net The DII domain has an oligonucleotide/oligosaccharide-binding (OB) fold and has been shown to bind nucleic acids, including ssDNA, dsDNA, and ssRNA. nih.gov
Domain II plays a crucial regulatory role. It is involved in mediating protein-protein interactions, acting as a docking site for various client proteins and assembly factors. bohrium.comnih.govresearchgate.net Furthermore, DII has an auto-inhibitory function; truncation of this domain leads to a significant increase in the ATPase and helicase activities of the RUVBL1/2 complex. nih.govresearchgate.net This suggests that cofactors in the cell may bind to DII, inducing conformational changes that modulate the enzymatic activity of the complex and switch it into an active state. nih.gov The flexibility and interaction capabilities of DII are therefore central to the diverse regulatory functions of the RUVBL1/2 complex. nih.gov
Interactive Data Table: Key Structural Features of RUVBL1/2 ATPases
| Feature | Description | References |
| Superfamily | AAA+ (ATPases Associated with diverse cellular Activities) | nih.govunl.ptresearchgate.net |
| Primary Oligomer | Hetero-hexameric ring of alternating RUVBL1 and RUVBL2 subunits | bohrium.comdomainex.co.uknih.gov |
| Higher-Order Oligomer | Double-dodecameric complex (two stacked hexameric rings) | nih.govnih.gov |
| Core Domains | Domain I (DI) and Domain III (DIII) form the AAA+ ATPase core | nih.govresearchgate.net |
| Key Motifs | Walker A, Walker B, Arginine finger | unl.ptnih.gov |
| Regulatory Domain | Domain II (DII), an insert with an OB-fold, involved in auto-inhibition and protein interactions | nih.govnih.govresearchgate.net |
| Ring Faces | ATPase-face (location of nucleotide binding) and DII-face (protein interaction platform) | nih.gov |
Mechanisms of ATPase Activity and Hydrolysis
The ATPase activity of the RUVBL1/2 complex is a finely tuned process, influenced by the intrinsic properties of its subunits and interactions with various cellular partners. While essential for its biological functions, the purified RUVBL1/2 complex exhibits relatively weak ATPase activity in vitro, suggesting a mechanism of action more akin to a regulated switch rather than a processive motor. nih.govelifesciences.org
A key feature of the RUVBL1/2 complex is its regulation by a wide array of interacting proteins. These partners can allosterically modulate the ATPase activity, thereby controlling the function of the complex in specific cellular contexts. For example, the nonsense-mediated mRNA decay (NMD) factor DHX34 directly interacts with the RUVBL1/2 complex and down-regulates its ATP hydrolysis activity. nih.gov This regulation is achieved by inducing significant conformational changes, primarily in the RUVBL2 subunits, which stabilizes a state that is unable to bind and hydrolyze ATP. nih.govelifesciences.org Similarly, ZNHIT2, a factor involved in the biogenesis of the U5 small nuclear ribonucleoprotein (snRNP), alters the conformation and nucleotide state of the RUVBL1/2 complex, consequently affecting its ATPase activity. nih.govoup.com These interactions highlight a sophisticated feedback mechanism where client proteins can influence the activity of the RUVBL1/2 machinery. domainex.co.uk
| Interacting Partner | Effect on RUVBL1/2 | Consequence |
| DHX34 | Induces conformational changes in RUVBL2 N-termini | Down-regulates ATP hydrolysis by stabilizing a nucleotide-free state. nih.govelifesciences.org |
| ZNHIT2 | Alters conformation and nucleotide state | Affects ATPase activity. nih.govoup.com |
| Ino80 insert | Stimulates ATPase activity | Potentially modulates chromatin remodeling activity. bohrium.com |
| CB-6644 | Allosteric small-molecule inhibitor | Traps the ATP-bound conformation, preventing hydrolysis. consensus.appacs.org |
The binding and hydrolysis of ATP are tightly coupled to significant conformational changes within the RUVBL1/2 complex. This mechanochemical coupling is the basis for its function in remodeling other macromolecules. nih.govuow.edu.au Cryo-electron microscopy studies have revealed that the complex can exist in different conformational states, such as "compact" and "stretched" forms, and the transition between these states is driven by movements in the DII domains. nih.gov These conformational shifts, regulated by the nucleotide state (ATP-bound, ADP-bound, or nucleotide-free), can alter the exposure of DNA binding regions and the interaction surfaces for other proteins. nih.gov The energy released from ATP hydrolysis is thus converted into mechanical work that can, for example, drive the assembly or disassembly of other protein complexes. nih.govyoutube.comyoutube.com Inhibition of ATPase activity can lead to the stabilization of interactions with client proteins, suggesting that ATP hydrolysis is required for the release of substrates. nih.govelifesciences.org
Structural Elucidation Methodologies for RUVBL1/2 Complexes
Understanding the intricate architecture of the RUVBL1/2 complex and its various assemblies has been made possible through high-resolution structural biology techniques. Cryo-electron microscopy and X-ray crystallography have been pivotal in providing detailed snapshots of this molecular machine in different functional states.
| Complex | Resolution | Key Findings |
| Human RUVBL1/2 dodecamer | ~15 Å | Revealed two coexisting conformations: compact and stretched. nih.gov |
| RUVBL1/2-DHX34 | N/A | DHX34 induces global conformational changes, primarily affecting RUVBL2. nih.gov |
| RUVBL1/2-ZNHIT2 | N/A | ZNHIT2 alters the conformation and nucleotide state of the complex. nih.gov |
| RUVBL1/2 complex | 3.3 Å | Provided a high-resolution map of the nucleotide-binding site. domainex.co.uk |
X-ray crystallography has also provided high-resolution structural information about the RUVBL1/2 complex, albeit often requiring the use of truncated constructs to overcome challenges associated with the flexibility of the full-length proteins. domainex.co.uk The crystal structure of a human RUVBL1/2 complex with a truncated domain II revealed a dodecameric assembly of two hetero-hexameric rings. rcsb.org This structure provided detailed insights into the arrangement of the RUVBL1 and RUVBL2 monomers within the ring and their interaction with ADP/ATP. rcsb.org While truncation of domain II was necessary for crystallization, it also revealed the autoinhibitory role of this domain on ATPase activity. rcsb.org The combination of crystallographic data from truncated constructs with cryo-EM data of the full-length complex has been crucial for building comprehensive models of RUVBL1/2 structure and function. unl.ptresearchgate.netresearchgate.net
Functional Roles of Ruvbl1/2 Atpase Activity in Cellular Processes
Transcriptional Regulation and Epigenetic Modification
The RUVBL1/2 complex is a critical component in the machinery that governs gene expression, influencing chromatin structure and the activity of key transcription factors.
RUVBL1 and RUVBL2 are integral subunits of several ATP-dependent chromatin remodeling complexes, including the INO80, SWR1, SRCAP, and TIP60 complexes life-science-alliance.orgmdpi.commdpi.comoup.comnih.govfrontiersin.orgresearchgate.netnih.govebi.ac.uk. Within these complexes, RUVBL1/2 acts as a scaffold, facilitating the organization of other protein subunits and contributing to the dynamic restructuring of chromatin. The ATPase activity of RUVBL1/2 is essential for the proper functioning of these remodeling complexes, which are involved in processes such as nucleosome sliding, histone exchange, and the regulation of DNA damage response mdpi.comoup.comnih.gov. Inhibition of RUVBL1/2 ATPase activity has been shown to affect chromatin accessibility at gene promoters, thereby limiting transcription amplification mdpi.com.
Table 1: Key Chromatin Remodeling Complexes Associated with RUVBL1/2
| Complex Name | Primary Function(s) |
|---|---|
| INO80 | Nucleosome sliding, histone exchange |
| SWR1 | Histone variant exchange |
| SRCAP | Histone variant exchange |
As a component of the TIP60 complex, RUVBL1/2 is indirectly linked to histone acetyltransferase (HAT) activity, which plays a significant role in epigenetic regulation mdpi.commdpi.comfrontiersin.orgebi.ac.uk. Research indicates that inhibiting the RUVBL1/2 complex can lead to reduced histone H3K4 trimethylation at the promoter regions of key inflammatory genes, such as Nos2 and Il6, consequently diminishing their transcriptional activation mdpi.comfrontiersin.org. This suggests that RUVBL1/2 ATPase activity is crucial for maintaining specific epigenetic marks that control gene expression dynamics.
The RUVBL1/2 complex is known to interact with and regulate the activity of several oncogenic transcription factors, including MYC, MYCN, and β-catenin mdpi.comoup.comfrontiersin.orgbiorxiv.orgbmj.com. These transcription factors are frequently dysregulated in various cancers, driving uncontrolled cell proliferation and survival. Pharmacological inhibition of RUVBL1/2 ATPase activity, for instance, has been shown to significantly reduce MYC and MYCN activity, impacting cell cycle progression and promoting apoptosis in cancer cells biorxiv.orgbmj.com. RUVBL1/2 is essential for MYC to establish oncogenic and immunoevasive gene expression programs, highlighting its critical role in MYC-driven tumorigenesis bmj.com.
Table 2: Targeted Oncogenic Transcription Factors by RUVBL1/2
| Transcription Factor | Role in Cancer/Cellular Processes |
|---|---|
| MYC | Proliferation, cell cycle progression, oncogenesis |
| MYCN | Proliferation, cell cycle progression, oncogenesis (e.g., neuroblastoma) |
Ribonucleoprotein Biogenesis and RNA Metabolism
Beyond transcriptional control, the RUVBL1/2 complex is fundamental to the proper assembly and function of various ribonucleoprotein complexes and RNA metabolic pathways.
RUVBL1 and RUVBL2 form a core component of the R2TP (RNA polymerase II-associated protein 3/PIH1 domain-containing protein 1/RUVBL1/RUVBL2) complex, also known as the PAQosome complex researchgate.netnih.govresearchgate.netmdpi.comelifesciences.orgdomainex.co.ukresearchgate.net. This complex functions as a co-chaperone for Heat Shock Protein 90 (HSP90) and is essential for the assembly and maturation of numerous large macromolecular complexes, including RNA polymerase II (Pol II) and members of the PIKK family of kinases researchgate.netresearchgate.netmdpi.comelifesciences.orgdomainex.co.uk. The ATPase activity of RUVBL1/2 is vital for the maturation and function of the PAQosome complex nih.govnih.gov.
The RUVBL1/2 complex, particularly through its role in the R2TP complex, is indispensable for the assembly and stabilization of the phosphatidylinositol 3-kinase-related protein kinase (PIKK) family oup.comresearchgate.netresearchgate.netelifesciences.orgdomainex.co.ukresearchgate.netresearchgate.net. This family includes critical kinases such as mTOR, ATR, ATM, and SMG1, which are involved in diverse cellular processes including cell growth, DNA damage response, and RNA metabolism researchgate.netresearchgate.netresearchgate.net. RUVBL1/2 regulates PIKK abundance, stability, and the formation of functional PIKK-containing complexes researchgate.netresearchgate.net. For instance, the ATPase activity of RUVBL1/2 is required for the phosphorylation of UPF1 by SMG1, a key event in nonsense-mediated mRNA decay (NMD), a pathway that degrades aberrant mRNAs nih.govelifesciences.org. Downregulation of RUVBL1/2 has been observed to reduce the protein levels of ATR and ATM, underscoring their role in maintaining PIKK homeostasis researchgate.net.
Table 3: Regulated PIKK Family Kinases and Associated Cellular Processes
| PIKK Kinase | Key Cellular Process(es) |
|---|---|
| mTOR | Protein synthesis, cellular growth, metabolism |
| ATR | DNA damage response, cell cycle checkpoint |
| ATM | DNA damage response, cell cycle checkpoint |
Ruvbl1/2 Atpase in 1 As a Research Tool: Biochemical and Cellular Effects
Biochemical Characterization of Inhibitory Activity
The primary utility of RUVBL1/2 ATPase-IN-1 lies in its ability to biochemically characterize the RUVBL1/2 complex's enzymatic functions and the consequences of its inhibition.
In vitro enzymatic assays have established the potency of this compound against the RUVBL1/2 complex. Studies have quantified its inhibitory capacity through IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half.
| Target | IC50 (µM) | Reference(s) |
| RUVBL1/2 Complex | 6.0 ± 0.6 | caltech.edunih.gov |
| RUVBL1 | 7.7 ± 0.9 | caltech.edunih.gov |
These data indicate that this compound effectively inhibits the ATPase activity of both the RUVBL1/2 complex and, to a slightly lesser extent, RUVBL1 itself in vitro.
While detailed kinetic analyses specifying the precise mechanism (e.g., competitive, non-competitive, uncompetitive) of this compound are not extensively detailed in the readily available literature, its classification as an inhibitor of ATPase activity is well-established. Research has focused on its ability to block the ATP hydrolysis required for RUVBL1/2's function. Structure-activity relationship studies suggest that specific structural features, such as the benzyl (B1604629) group and aromatic ring-substituted piperazinyl moieties, are crucial for its inhibitory action against the RUVBL1/2 complex caltech.edunih.gov.
Impact on RUVBL1/2 Complex Conformation and Protein Interactions
The inhibition of RUVBL1/2 ATPase activity by this compound has significant downstream effects on the complex's structural integrity and its ability to interact with other cellular components.
The ATPase activity of the RUVBL1/2 complex is intrinsically linked to its ability to bind and hydrolyze ATP, which drives conformational changes essential for its function. Inhibition of this activity by this compound is understood to perturb the normal progression of the ATPase cycle. While specific structural data on how this compound directly alters the nucleotide-binding state are limited, it is known that inhibiting RUVBL1/2 ATPase activity can stabilize interactions with client proteins and proteins involved in cellular complexes, such as those in mTOR assembly elifesciences.org. This stabilization suggests that the inhibitor may trap the complex in a specific conformation, potentially affecting nucleotide binding or hydrolysis progression in a manner that preserves or enhances protein-protein interactions. The RUVBL1/2 complex's nucleotide-binding sites are located at the interface between adjacent subunits, and their accessibility is crucial for ATP hydrolysis elifesciences.orgunl.pt.
RUVBL1/2 functions as a scaffold and co-chaperone within numerous multiprotein complexes, including INO80, SRCAP, TIP60, and the R2TP/PAQosome complex elifesciences.orgresearchgate.netnih.govnih.govmdpi.com. These complexes are involved in diverse cellular processes such as chromatin remodeling, DNA replication, and signaling pathways like mTOR and nonsense-mediated mRNA decay (NMD) elifesciences.orgresearchgate.netnih.gov. Inhibition of RUVBL1/2 ATPase activity by this compound has been shown to influence these interactions. Specifically, ATPase inhibition can stabilize interactions with client proteins and proteins involved in mTOR assembly elifesciences.org. Furthermore, RUVBL1/2 ATPase activity is necessary for the maturation or dissociation of the PAQosome complex nih.gov. The complex also interacts with transcription factors such as MYC, where RUVBL1 is essential for MYC's oncogenic and immunoevasive gene expression bmj.com. By inhibiting the ATPase activity, this compound can therefore modulate the assembly, stability, and function of these client protein complexes.
Cellular and Molecular Phenotypes Induced by this compound
The biochemical inhibition of the RUVBL1/2 complex by this compound translates into observable cellular and molecular phenotypes. These effects underscore the compound's utility in studying the broader biological roles of RUVBL1/2.
Cellular Viability and Proliferation: RUVBL1/2 are essential for cell viability nih.govacs.org. Inhibition of their ATPase activity by this compound can lead to reduced cell viability and proliferation across various cancer cell lines caltech.edunih.govnih.govacs.org.
Cell Cycle and DNA Replication: The inhibition of RUVBL1/2 ATPase activity has been linked to S-phase arrest and impaired S-phase progression, suggesting a critical role in DNA replication nih.govbiorxiv.org. This disruption can culminate in cell death via replication catastrophe nih.gov.
Apoptosis and DNA Damage: Treatment with this compound has been associated with increased apoptosis and DNA damage biorxiv.org.
Gene Expression and Signaling Pathways: The compound can lead to reduced MYC signaling biorxiv.org and global chromatin compaction at distal regulatory regions, altering the expression of target genes mdpi.com. It also influences pathways related to inflammatory and interferon responses, while downregulating cell proliferation pathways in certain contexts mdpi.com.
Tumor Regression and Immune Response: In preclinical models, depletion or inhibition of RUVBL1 has demonstrated complete tumor regression, often preceded by immune cell infiltration, highlighting the complex's role in oncogenesis and immune evasion bmj.com.
Advanced Methodologies in Ruvbl1/2 Atpase in 1 Research
Structural Biology Approaches for Inhibitor-Bound Complexes
Structural methods are paramount for visualizing how inhibitors like RUVBL1/2 ATPase-IN-1 interact with the RUVBL1/2 complex at an atomic level, providing insights into binding sites and conformational changes.
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution structures of large protein complexes, including the RUVBL1/2 ATPase. This technique allows for the characterization of inhibitor binding sites, particularly allosteric sites, by capturing snapshots of the complex in various functional states, including when bound to inhibitors. Studies utilizing Cryo-EM have revealed that inhibitors like CB-6644 can bind at the interface between RUVBL1 and RUVBL2 subunits, trapping the complex in an ATP-bound conformation and preventing ATP hydrolysis bsb-muenchen.dex-mol.com. This method is crucial for understanding how allosteric inhibitors modulate the conformational dynamics of the RUVBL1/2 complex, which is inherently flexible and challenging to crystallize domainex.co.uk. The resolution achieved, such as ~2.4 Å for the RUVBL1/2-CB-6644 complex, allows for detailed visualization of inhibitor-protein interactions and the resulting structural rearrangements bsb-muenchen.dedomainex.co.uk.
High-resolution X-ray crystallography provides atomic-level detail of ligand-protein interactions, complementing Cryo-EM by offering static snapshots of inhibitor binding. While the inherent flexibility of the RUVBL1/2 complex can make crystallization challenging, studies have achieved resolutions as high as 2.2 Å for individual RUVBL1 hexamers unl.pt. For inhibitor-bound complexes, X-ray crystallography can precisely map the interactions, such as hydrogen bonds and van der Waals forces, between this compound and specific amino acid residues within the RUVBL1/2 complex. This information is vital for structure-based drug design (SBDD) efforts aimed at optimizing inhibitor potency and selectivity. Although specific X-ray crystallography data for this compound bound to the complex are not detailed in the provided search results, the technique is a standard for characterizing ligand-protein interactions in drug discovery pipelines domainex.co.uk.
Biochemical and Biophysical Assays for Compound Evaluation
Biochemical and biophysical assays are essential for quantifying the functional impact of inhibitors like this compound on the RUVBL1/2 complex's enzymatic activity and binding properties.
The ATPase activity of the RUVBL1/2 complex is central to its function. ATP hydrolysis assays are employed to measure the rate at which the complex consumes ATP, and how inhibitors affect this process. This compound (compound 18) has demonstrated potent inhibition of RUVBL1/2 ATPase activity, with reported IC50 values against the complex ranging from 6.0 ± 0.6 µM nih.govcaltech.edubioscience.co.uk. Kinetic analysis, such as determining inhibition constants (Ki) and characterizing the mode of inhibition (e.g., competitive, non-competitive), provides deeper insights into how the inhibitor interacts with the enzyme's active site or allosteric sites. For instance, sorafenib, another RUVBL2 inhibitor, was found to be a mixed non-competitive inhibitor of RUVBL2 mdpi.com. These assays are critical for evaluating the efficacy and mechanism of action of this compound.
Data Table 1: In Vitro ATPase Inhibition by this compound
| Compound | Target | IC50 (µM) (RUVBL1/2 complex) | IC50 (µM) (RUVBL1) | Reference |
| This compound | RUVBL1/2 ATPase | 6.0 ± 0.6 | 7.7 ± 0.9 | nih.govcaltech.edu |
| This compound | RUVBL1/2 ATPase | 6.0 | 7.7 | medchemexpress.combioscience.co.uk |
Label-free biosensing techniques, such as Surface Plasmon Resonance (SPR), are invaluable for real-time monitoring of binding interactions between a compound and its target protein without the need for labeling. SPR can quantify binding affinity (KD), association rates (kon), and dissociation rates (koff). While specific SPR data for this compound are not detailed in the provided search results, SPR is a standard method in drug discovery to characterize the direct binding of small molecules to proteins, providing kinetic and affinity parameters essential for evaluating drug candidates domainex.co.uk.
Protein Thermal Shift (PTS) assays, also known as Differential Scanning Fluorimetry (DSF), measure the change in a protein's melting temperature (Tm) upon ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in Tm. This assay is a sensitive method for detecting direct binding and assessing the affinity of small molecules to proteins. While specific PTS data for this compound are not explicitly provided, the technique is commonly used in compound evaluation to confirm target engagement. For example, thermal shift assays have been performed on RuvBL2 to assess its stability in the presence of nucleotides unl.pt.
Data Table 2: Cellular Potency of this compound
| Compound | Cell Line | IC50 (µM) | Assay Type (Implied) | Reference |
| This compound | A549 | 15 ± 1.2 | Cell viability | nih.govcaltech.edu |
| This compound | H1795 | 15 ± 1.8 | Cell viability | nih.govcaltech.edu |
| This compound | HCT116 | 11 ± 1.0 | Cell viability | nih.govcaltech.edu |
| This compound | MDA-MB-231 | 8.9 ± 0.9 | Cell viability | nih.govcaltech.edu |
Cellular and Molecular Biology Techniques for Functional Validation
Functional validation of this compound and its impact on cellular processes relies on a suite of cutting-edge techniques that allow for precise manipulation of gene expression, comprehensive molecular profiling, and detailed cellular analysis.
Gene Editing and Silencing Strategies (e.g., CRISPR/Cas9, siRNA)
Gene editing and silencing techniques are indispensable for dissecting the specific roles of RUVBL1 and RUVBL2 in cellular functions and for validating the effects of this compound.
siRNA-mediated knockdown: Small interfering RNAs (siRNAs) targeting RUVBL1 and RUVBL2 have been widely employed to reduce their expression levels. Studies have demonstrated that siRNA-mediated depletion of RUVBL1 or RUVBL2 leads to decreased cell proliferation and increased apoptosis in various cancer cell lines, including hepatocellular carcinoma and renal carcinoma mdpi.comnih.gov. For instance, siRNA knockdown of RUVBL1 or RUVBL2 has been shown to inhibit cell proliferation, invasion, and migration, while augmenting apoptosis and blocking cell cycle progression nih.govresearchgate.netresearchgate.net.
CRISPR/Cas9: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 technology offers a more permanent method for gene knockout. CRISPR/Cas9 screening has been instrumental in identifying RUVBL1 and RUVBL2 as crucial targets in colorectal cancer, where their loss preferentially impairs the growth of YTHDF1-high cancer cells nih.govresearchgate.net. Similarly, CRISPRi screening has highlighted RUVBL1's essential role in prostate cancer cell proliferation nih.gov.
Quantitative Proteomics and Transcriptomics (e.g., Mass Spectrometry, RNA-Seq)
To understand the global molecular impact of this compound and related inhibitors, quantitative proteomics and transcriptomics are employed to identify changes in protein and gene expression profiles.
Mass Spectrometry (MS): Mass spectrometry-based proteomic analysis is used to identify cellular proteins that are dysregulated following treatment with RUVBL1/2 inhibitors. For example, treatment with compounds like 16, 18, and 19 (related to this compound) has been analyzed using MS to identify affected proteins, providing insights into cellular pathways modulated by these inhibitors nih.govcaltech.edunih.gov. Affinity purification coupled with mass spectrometry (AP-MS) has also been used to identify protein-protein interactions, such as the association of RUVBL1 and RUVBL2 with the Ebola virus nucleoprotein mdpi.com. Proteomic analysis has also identified components of the PAQosome and TTT complexes that interact with RUVBL1 upon treatment with certain compounds nih.gov.
RNA-Sequencing (RNA-Seq): RNA-Seq provides a comprehensive view of the transcriptome, enabling the analysis of gene expression changes induced by RUVBL1/2 modulation or inhibition. Studies have utilized RNA-Seq to assess the transcriptomic effects of RUVBL1 knockdown or RUVBL1/2 ATPase inhibition in non-small cell lung cancer (NSCLC) cell lines nih.gov. Furthermore, RNA-Seq has been employed to profile the transcriptomes of multiple myeloma (MM) cells treated with the RUVBL1/2 inhibitor CB-6644, revealing significant alterations in mRNA expression and identifying affected molecular pathways mdpi.com. A strong RUVBL1 and RUVBL2 signature has also been identified in transcriptomic data from neuroblastoma (NB) tumors treated with ATR inhibitors biorxiv.orgresearchgate.net.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a critical tool for assessing the impact of this compound on cell cycle progression, a key determinant of cell proliferation and viability.
DNA Content Analysis: By staining DNA with fluorescent dyes like propidium (B1200493) iodide (PI), flow cytometry can quantify the proportion of cells in different phases of the cell cycle (G1, S, G2/M). Studies have shown that inhibition of RUVBL1/2 ATPase activity can lead to cell cycle arrest. For instance, treatment with certain RUVBL1/2 inhibitors has been observed to arrest cells in the S phase, with a subsequent increase in the sub-G1 population indicative of apoptosis nih.govnih.govbmj.com. Knockdown of RUVBL1/2 has also been reported to block cell cycle progression researchgate.net, and specific inhibitors have been shown to cause G1-S cell cycle arrest nih.govresearchgate.net.
BrdU Incorporation: Bromodeoxyuridine (BrdU) incorporation assays, often combined with PI staining and analyzed by flow cytometry, can provide more detailed information on DNA synthesis during the S phase, further characterizing cell cycle perturbations induced by RUVBL1/2 inhibition nih.govbmj.com.
Immunofluorescence and Live-Cell Imaging for Subcellular Localization
Immunofluorescence and live-cell imaging techniques are employed to visualize the subcellular localization of RUVBL1/2 and their potential redistribution or colocalization with other proteins upon treatment with inhibitors.
Subcellular Localization: Immunofluorescence microscopy allows researchers to determine where RUVBL1 and RUVBL2 proteins reside within the cell. Studies have confirmed the nuclear localization of RUVBL1 and RUVBL2, and have observed their relocalization to NP inclusions in the presence of Ebola virus NP, suggesting protein-protein interactions mdpi.com. Furthermore, RUVBL1 has been observed to localize in the cytoplasm and bind to filamentous actin (F-actin) in cell protrusions of migrating pancreatic cancer cells, indicating a role in cytoskeletal dynamics spandidos-publications.com.
Colocalization Studies: By using antibodies against RUVBL1/2 and other relevant proteins, immunofluorescence can reveal whether these proteins colocalize, providing evidence for functional complexes or interactions. For example, colocalization of NP with other components of the R2TP complex, which includes RUVBL1/2, has been investigated using super-resolution microscopy mdpi.com.
Computational Approaches in Inhibitor Discovery and Optimization
Computational methods play a pivotal role in the early stages of drug discovery, enabling the identification of novel inhibitor candidates and the optimization of their binding interactions.
Docking-Based Virtual Screening and Molecular Dynamics Simulations
Docking-Based Virtual Screening: This technique involves computationally screening large libraries of chemical compounds against a target protein's three-dimensional structure to predict binding affinity and identify potential inhibitors. Docking-based virtual screening has been successfully employed to discover inhibitors of the RUVBL1/2 complex. For instance, screening of the NCI open compound library led to the identification of initial hit compounds, which then served as scaffolds for the synthesis of more potent analogs, such as the pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) series, including compound 18 (this compound) nih.govcaltech.edunih.gov. Similar virtual screening approaches have been used to identify inhibitors of RUVBL1 mdpi.comresearchgate.net.
Molecular Dynamics (MD) Simulations: MD simulations provide atomic-level insights into the dynamic behavior of protein-ligand complexes over time. These simulations can predict conformational changes upon ligand binding, assess binding stability, and elucidate the detailed mechanism of inhibition. MD simulations have been used to study protein-protein interactions within Pontin-Reptin complexes researchgate.net. Furthermore, cryo-electron microscopy (cryo-EM) in conjunction with biochemical experiments has been used to determine the structure of the RUVBL1/2 complex bound to ATP and CB-6644, revealing that CB-6644 allosterically inhibits the complex by trapping an ATP-bound conformation and preventing ATP hydrolysis x-mol.com. Docking studies have also been performed specifically for compound 18 to predict its binding mode within the RUVBL1/2 complex nih.govcaltech.edunih.gov.
Structure-Activity Relationship (SAR) Studies for Compound Design
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For RUVBL1/2 ATPase, SAR investigations are paramount in the rational design and optimization of potent and selective inhibitors. Research efforts have concentrated on identifying chemical scaffolds that can effectively modulate RUVBL1/2 ATPase activity, with a particular focus on classes of compounds that demonstrate promising inhibitory profiles.
Key Structural Features and Their Impact
Investigations into specific chemical series, such as the pyrazolo[1,5-a]pyrimidine-3-carboxamides, have elucidated key structural determinants essential for potent RUVBL1/2 ATPase inhibition. Analysis has revealed that the presence of a benzyl (B1604629) group at the R2 position and an aromatic ring-substituted piperazinyl moiety at the R4 position of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold are critical for achieving significant inhibitory activity against the RUVBL1/2 complex. nih.govresearchgate.netcaltech.edunih.gov These specific substitutions are hypothesized to be crucial for optimal binding and interaction within the ATPase active site, thereby conferring inhibitory efficacy.
Examples of SAR Findings
A significant SAR study involved the synthesis and evaluation of a series of pyrazolo[1,5-a]pyrimidine-3-carboxamide analogs, building upon an initial hit scaffold (Compound 15) identified through virtual screening. nih.govresearchgate.netcaltech.edunih.gov Among the evaluated compounds, Compound 18 , also known as this compound, emerged as a highly potent and selective inhibitor. nih.govresearchgate.netcaltech.edunih.govmedchemexpress.comglpbio.com
Compound 18 demonstrated robust inhibition of the RUVBL1/2 complex, with an IC50 value of 6.0 ± 0.6 μM, and also inhibited RUVBL1 with an IC50 of 7.7 ± 0.9 μM. nih.govresearchgate.netcaltech.edunih.govmedchemexpress.comglpbio.com In cellular assays, Compound 18 exhibited significant activity across various cancer cell lines, including A549 (IC50 of 15 ± 1.2 μM), H1795 (IC50 of 15 ± 1.8 μM), HCT116 (IC50 of 11 ± 1.0 μM), and MDA-MB-231 (IC50 of 8.9 ± 0.9 μM). nih.govresearchgate.netcaltech.edunih.gov These findings underscore the importance of the R2 benzyl and R4 aromatic piperazinyl substituents in driving potent inhibitory activity. nih.govresearchgate.netcaltech.edunih.gov
Implications for Compound Design
The detailed SAR data derived from studies on compounds like Compound 18 provides a strong foundation for the ongoing design and optimization of RUVBL1/2 ATPase inhibitors. nih.govresearchgate.netcaltech.edunih.gov Understanding the specific structural requirements for potent inhibition allows medicinal chemists to make targeted modifications. This iterative process aims to enhance not only potency and selectivity but also to improve crucial pharmacokinetic parameters, paving the way for the development of effective therapeutic agents targeting RUVBL1/2 ATPase. nih.govresearchgate.netcaltech.edunih.gov
Data Tables
Table 1: Key Structural Features and Inhibitory Activity of Compound 18 (this compound)
This table summarizes the critical structural elements of Compound 18 and its associated biochemical and cellular inhibitory potencies.
| Compound ID | Key Structural Features | RUVBL1/2 ATPase IC50 (μM) | RUVBL1 ATPase IC50 (μM) | Cellular Activity IC50 (A549) (μM) |
| Compound 18 | Pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold with benzyl group at R2 and aromatic ring-substituted piperazinyl at R4 | 6.0 ± 0.6 | 7.7 ± 0.9 | 15 ± 1.2 |
Table 2: Significance of Key Structural Components in Pyrazolo[1,5-a]pyrimidine-3-carboxamide RUVBL1/2 ATPase Inhibitors
Future Directions and Emerging Research Perspectives
Elucidating Context-Dependent Roles of RUVBL1/2 ATPase Activity in Specific Cellular Processes
While RUVBL1/2 ATPase activity is known to be involved in a wide array of cellular functions, a critical area for future research is the detailed elucidation of its context-dependent roles. The complex's involvement in processes such as transcriptional co-activation, epigenetic regulation, DNA repair, cell proliferation, and telomere maintenance suggests that its precise function can vary significantly based on the cellular environment, cell type, and specific signaling pathways active at any given time. Understanding how RUVBL1/2 ATPase activity is modulated and utilized differently in various cellular contexts—such as in normal versus cancerous cells, or in different stages of the cell cycle or DNA damage response—is crucial for predicting its therapeutic impact and identifying specific vulnerabilities. Future studies aim to systematically map these context-dependent functions, dissecting the specific protein complexes and signaling cascades modulated by RUVBL1/2 ATPase activity under varying physiological and pathological conditions.
| Cellular Process/Pathway | Associated RUVBL1/2 Function | Primary References |
| Transcriptional Regulation | Co-activation, chromatin remodeling, epigenetic regulation | biorxiv.org, atomic-lab.org, researchgate.net, fu-berlin.de, researchgate.net, researchgate.net, mdpi.com, scholaris.ca, nih.gov |
| DNA Repair | DNA damage sensing and repair, coordination of PIKK activity | biorxiv.org, atomic-lab.org, tandfonline.com, researchgate.net, researchgate.net, researchgate.net, scholaris.ca, nih.gov, researcher.life |
| Cell Cycle Progression | Regulation, G2/M checkpoints | biorxiv.org, atomic-lab.org, mdpi.com, scholaris.ca, nih.gov |
| Cell Proliferation | Regulation, MYCN/MYC signaling | biorxiv.org, tandfonline.com, researchgate.net, researchgate.net, mdpi.com, scholaris.ca, nih.gov |
| DNA Replication | DNA replication, replication stress response | biorxiv.org, atomic-lab.org, researchgate.net, researchgate.net, mdpi.com, scholaris.ca |
| Telomere Maintenance | Telomere assembly/maintenance | atomic-lab.org, researchgate.net, researchgate.net, scholaris.ca |
| Senescence | Regulation of senescence | atomic-lab.org |
| NMD (Nonsense-Mediated mRNA Decay) | Regulation of NMD, SMG-1 association | researchgate.net, researchgate.net, researchgate.net, scholaris.ca |
| mTOR Signaling | mTOR activation/signaling | biorxiv.org, researchgate.net, scholaris.ca |
| Chromatin Remodeling | Integral component of complexes (INO80, SWR1, TIP60) | biorxiv.org, atomic-lab.org, tandfonline.com, researchgate.net, researchgate.net, researchgate.net, mdpi.com, scholaris.ca, nih.gov |
| Protein Homeostasis | Resolution of protein aggregates, chaperone activity | nih.gov |
| Radioresistance | Enhancement of radioresistance | biorxiv.org |
Exploration of Synergistic Therapeutic Combinations Involving RUVBL1/2 ATPase-IN-1
Given the pleiotropic functions of the RUVBL1/2 complex, combining this compound with other therapeutic agents holds significant promise for enhancing treatment efficacy and overcoming resistance. Preclinical studies suggest that RUVBL1/2 inhibition can complement therapies targeting DNA damage response (DDR) pathways, such as ATR inhibitors (ATRi), as RUVBL1/2 activity is linked to DNA replication and repair mechanisms. Evidence indicates that RUVBL1/2 inhibition can reduce MYC signaling and induce apoptosis, mirroring some effects of ATR inhibition, suggesting a potential synergistic interaction. Furthermore, RUVBL2 inhibition has been shown to increase sensitivity to proteasome inhibitors like Bortezomib (BTZ) and overcome BTZ resistance in certain cancer models. Future research will focus on comprehensive preclinical investigations to identify optimal combination partners and treatment regimens, aiming to leverage these synergistic effects to achieve more robust and durable therapeutic outcomes.
| Combination Partner | Rationale for Synergy | Observed Effect (Preclinical/Hypothesized) | References |
| ATR Inhibitors (ATRi) | Complementary mechanisms in DNA damage response (DDR) and replication stress response (RSR). RUVBL1/2 inhibition can mimic or enhance ATRi effects. | Attenuates kinase levels (e.g., ATR, DNA-PKcs); reduces MYC, E2F, MTORC1 signaling; induces cell cycle arrest, apoptosis. | biorxiv.org, researcher.life |
| Proteasome Inhibitors (e.g., Bortezomib/BTZ) | RUVBL2 inhibition can sensitize cells to BTZ and overcome BTZ resistance. | Increased sensitivity to BTZ; overcome BTZ resistance. | tandfonline.com |
| DNA-PKcs Inhibitors | Dual targeting of DDR components. RUVBL1 inhibition affects DNA-PKcs activity. | Potentially enhances efficacy in ATM-deficient contexts. | researcher.life |
Investigation of Resistance Mechanisms to RUVBL1/2 ATPase Inhibition
As with many targeted therapies, the development of resistance to RUVBL1/2 ATPase inhibitors is a significant concern for long-term clinical success. Emerging research is focused on proactively investigating these resistance mechanisms. Studies have already identified that drug-acquired resistance can arise from specific amino acid mutations within the RUVBL1 or RUVBL2 proteins themselves, indicating on-target resistance. Future research will expand on this by exploring other potential mechanisms, such as the activation of bypass pathways that compensate for the loss of RUVBL1/2 function, alterations in protein expression or stability, or changes in cellular signaling networks. A thorough understanding of these mechanisms is essential for developing strategies to circumvent or overcome resistance, thereby ensuring sustained therapeutic efficacy.
| Resistance Mechanism | Description | Potential Implications | References |
| On-target mutations | Amino acid mutations within the RUVBL1 or RUVBL2 genes that directly impair inhibitor binding or efficacy. | Directly reduces the effectiveness of existing inhibitors. | acs.org |
| Bypass Pathways | Activation of alternative cellular pathways or compensatory mechanisms that maintain cell viability or function despite RUVBL1/2 inhibition. | Requires identification and targeting of these compensatory pathways. | (General concept, implied by resistance studies) |
| Altered Protein Expression/Stability | Changes in the cellular levels or stability of RUVBL1/2 or key interacting partners, affecting drug target availability or complex integrity. | Could lead to reduced drug efficacy or altered cellular responses. | (Hypothetical, based on general resistance mechanisms) |
Compound List:
this compound
CB-6644
Compound B
Bortezomib (BTZ)
ATR inhibitors (ATRi)
MYC / c-Myc
E2F1 / E2F targets
MTORC1 / mTOR
Q & A
Q. What is the molecular mechanism of RUVBL1/2 ATPase-IN-1, and how are its IC50 values determined experimentally?
this compound inhibits the ATPase activity of the RUVBL1/2 complex, a chaperone critical for chromatin remodeling and transcriptional regulation. Its IC50 values (6.0 μM for RUVBL1 and 7.7 μM for RUVBL2) are typically measured using in vitro ATPase activity assays, which quantify ATP hydrolysis inhibition via luminescence or colorimetric readouts . To ensure accuracy, researchers should validate these values using orthogonal methods such as thermal shift assays or surface plasmon resonance (SPR) to confirm direct target engagement .
Q. How should this compound be formulated for in vitro and in vivo studies to ensure stability and solubility?
For in vitro use, dissolve the compound in DMSO at a stock concentration of 10 mg/mL (~19.7 mM) and store at -80°C for ≤1 month . For in vivo administration, prepare a working solution using a vehicle such as 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% saline, ensuring sequential mixing to avoid precipitation. Dynamic light scattering (DLS) can confirm colloidal stability. Dosing regimens (e.g., 10 mg/kg in mice) should account for species-specific pharmacokinetics .
Q. What storage conditions are optimal for this compound, and how does degradation impact experimental reproducibility?
Store lyophilized powder at -20°C (stable for 3 years) and solvent-based solutions at -80°C (≤6 months). Degradation products can be monitored via HPLC or LC-MS. Repeated freeze-thaw cycles should be minimized to prevent compound aggregation, which may alter bioavailability .
Advanced Research Questions
Q. How does this compound modulate MYC/MYCN transcriptional activity, and what experimental approaches validate this interaction?
this compound disrupts MYC-driven transcription by dissociating the RUVBL1/2-MYC complex, as shown in pancreatic and neuroblastoma models. Key validation methods include:
Q. What contradictory findings exist regarding RUVBL1/2 inhibition in different cancer models, and how can researchers reconcile these discrepancies?
While this compound induces apoptosis in MYC-driven cancers (e.g., pancreatic adenocarcinoma, neuroblastoma), it shows limited efficacy in TP53-mutant models . Contradictions may arise from:
Q. How can researchers address this compound’s off-target effects, given its structural similarity to pan-ATPase inhibitors?
Mitigation strategies include:
Q. What are the implications of this compound’s dual role in chromatin remodeling and DNA repair for experimental design?
The compound’s pleiotropic effects necessitate:
- Time-course experiments : Distinguish early chromatin changes (e.g., H3K9ac reduction) from late DNA damage markers (γH2AX) .
- Pathway-specific inhibitors : Combine with INO80/SRCAP complex inhibitors to isolate chromatin-related phenotypes .
Methodological Considerations
Q. What controls are essential when studying this compound in chromatin remodeling assays?
Include:
- Vehicle controls : Account for DMSO/PEG300 effects on chromatin accessibility.
- Positive controls : Use established RUVBL1/2 inhibitors (e.g., CB-6644) for benchmarking .
- Rescue experiments : Overexpress wild-type RUVBL1/2 to confirm on-target effects .
Q. How should researchers optimize dosing schedules for this compound in preclinical models?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
- Toxicity monitoring : Assess weight loss, organ histopathology, and hematological parameters.
- Combination therapy : Co-administer with immune checkpoint inhibitors to exploit enhanced T-cell infiltration post-RUVBL1 inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
